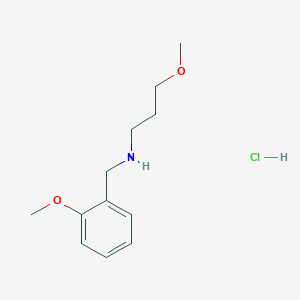amine hydrochloride CAS No. 1158611-15-4](/img/structure/B3086253.png)
[(2,3-Dichlorophenyl)methyl](2-methylpropyl)amine hydrochloride
Descripción general
Descripción
[(2,3-Dichlorophenyl)methyl](2-methylpropyl)amine hydrochloride, commonly known as Fenproporex, is a sympathomimetic drug that was developed in the 1960s as an appetite suppressant. It is a derivative of amphetamine and has a similar structure to other appetite suppressants such as phentermine and diethylpropion. Fenproporex is a controlled substance in many countries due to its potential for abuse and dependence. However, it has been used in scientific research to investigate its mechanism of action and potential therapeutic applications.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
(2,3-Dichlorophenyl)methylamine hydrochloride and its derivatives have shown potential antimicrobial properties. For instance, N-Methyl-bis(3-mesyloxypropyl)amine hydrochloride, a related compound, exhibits activity against certain bacteria, such as Bacillus subtilis, by inducing irreversible damage to bacterial DNA (Shimi & Shoukry, 1975).
Antihypertensive Activity
Some derivatives, like 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives, have been evaluated for their antihypertensive effects. Specifically, compounds such as 6-(2,6-dichlorophenyl)-2-methylpyrido[2,3-d]pyrimidin-7-amine have successfully lowered blood pressure in hypertensive rats (Bennett et al., 1981).
Protein Tyrosine Kinase Inhibition
Certain 7-substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones, which are structurally related to the compound , have been found to be potent inhibitors of protein tyrosine kinases, displaying some selectivity for c-Src (Thompson et al., 2000).
Anticancer Activity
Compounds like 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine have shown moderate anticancer activity. This suggests a potential application of (2,3-Dichlorophenyl)methylamine hydrochloride or its derivatives in cancer research (Lu Jiu-fu et al., 2015).
Corrosion Inhibition
Amine derivative compounds have demonstrated effectiveness as corrosion inhibitors on mild steel in acidic environments. Their structure plays a crucial role in their performance as protective agents (Boughoues et al., 2020).
Synthesis of Complex Molecules
(2,3-Dichlorophenyl)methylamine hydrochloride and its analogs play a role in the synthesis of complex organic compounds. For example, they have been used in the preparation of palladium complexes for asymmetric hydrophosphination reactions (Yap et al., 2014).
Propiedades
IUPAC Name |
N-[(2,3-dichlorophenyl)methyl]-2-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2N.ClH/c1-8(2)6-14-7-9-4-3-5-10(12)11(9)13;/h3-5,8,14H,6-7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COTSRAUULHECJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=C(C(=CC=C1)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2,3-Dichlorophenyl)methyl](2-methylpropyl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{[2-(Benzyloxy)phenyl]methyl}(propyl)amine hydrochloride](/img/structure/B3086171.png)


![N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline hydrochloride](/img/structure/B3086195.png)

amine hydrochloride](/img/structure/B3086198.png)

![N,N-Diethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline hydrochloride](/img/structure/B3086208.png)
![Butyl[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3086213.png)
![Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-benzyl)-amine hydrochloride](/img/structure/B3086220.png)

![N,N-Dimethyl-4-{[(2-methylpropyl)amino]methyl}aniline hydrochloride](/img/structure/B3086260.png)
amine hydrochloride](/img/structure/B3086262.png)
